molecular formula C6H11F3O3S B8580862 n-Pentyltriflate CAS No. 41029-43-0

n-Pentyltriflate

Cat. No. B8580862
M. Wt: 220.21 g/mol
InChI Key: ANZRIVVPJRPJII-UHFFFAOYSA-N
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Patent
US08394828B2

Procedure details

To a nitrogen flushed round bottom flask equipped with a stir bar was added pyridine (0.81 mL, 10.0 mmol) and n-pentanol (1.09 mL, 10.0 mmol). The reaction was cooled in an ice bath and triflic anhydride (1.69 mL, 10.0 mmol) was added dropwise. The ice bath was allowed to melt over two hours at which time the entire reaction mixture was filtered over a column of silica gel eluting with dichloromethane. The filtrate was carefully evaporated in vacuo then carried on without further purification(1.11 g, 5.04 mmol).
Quantity
0.81 mL
Type
reactant
Reaction Step One
Quantity
1.09 mL
Type
reactant
Reaction Step One
Quantity
1.69 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(O)CCCC.[S:13]([O:20]S(C(F)(F)F)(=O)=O)([C:16]([F:19])([F:18])[F:17])(=[O:15])=[O:14]>>[CH2:2]([O:20][S:13]([C:16]([F:19])([F:18])[F:17])(=[O:15])=[O:14])[CH2:3][CH2:4][CH2:5][CH3:6]

Inputs

Step One
Name
Quantity
0.81 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
1.09 mL
Type
reactant
Smiles
C(CCCC)O
Step Two
Name
Quantity
1.69 mL
Type
reactant
Smiles
S(=O)(=O)(C(F)(F)F)OS(=O)(=O)C(F)(F)F
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a nitrogen flushed round bottom flask equipped with a stir bar
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
the entire reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered over a column of silica gel eluting with dichloromethane
CUSTOM
Type
CUSTOM
Details
The filtrate was carefully evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
then carried on without further purification(1.11 g, 5.04 mmol)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(CCCC)OS(=O)(=O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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